molecular formula C19H13ClN2O B3036027 1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-43-4

1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3036027
CAS No.: 338955-43-4
M. Wt: 320.8 g/mol
InChI Key: XHZPEMXUZGHIMQ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, a phenyl group, and a pyridinecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzyl chloride with 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A precursor in the synthesis of 1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile.

    5-Phenyl-1,2-dihydro-3-pyridinecarbonitrile: Another intermediate used in the synthesis.

    2-Oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-9-5-4-8-15(18)12-22-13-17(10-16(11-21)19(22)23)14-6-2-1-3-7-14/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPEMXUZGHIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
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1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 3
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1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
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1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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